Product packaging for Acridine mustard free base(Cat. No.:CAS No. 13015-79-7)

Acridine mustard free base

Cat. No.: B1204222
CAS No.: 13015-79-7
M. Wt: 406.3 g/mol
InChI Key: OIFINQAUHKZSBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acridine mustard free base is a multifunctional research compound that combines a DNA-intercalating acridine moiety with an alkylating nitrogen mustard group . This dual mechanism allows the acridine component to insert between DNA base pairs, while the mustard group forms covalent adducts and cross-links with nucleophilic sites on DNA, such as the N-7 position of guanine . This interaction causes structural distortion of the DNA helix and can inhibit essential cellular processes like replication and transcription, making it a compound of interest for studying genotoxicity and DNA repair . Due to its properties, this compound serves as a key scaffold in medicinal chemistry research, particularly in the development of antiparasitic and anticancer agents . Studies on related acridine mustards, such as quinacrine mustard, have shown potential as inhibitors of trypanothione reductase, a target for trypanosomal diseases . This reagent is intended for research purposes only and is not approved for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25Cl2N3O B1204222 Acridine mustard free base CAS No. 13015-79-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13015-79-7

Molecular Formula

C21H25Cl2N3O

Molecular Weight

406.3 g/mol

IUPAC Name

N'-(2-chloroethyl)-N-(6-chloro-2-methoxyacridin-9-yl)-N'-ethylpropane-1,3-diamine

InChI

InChI=1S/C21H25Cl2N3O/c1-3-26(12-9-22)11-4-10-24-21-17-7-5-15(23)13-20(17)25-19-8-6-16(27-2)14-18(19)21/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,24,25)

InChI Key

OIFINQAUHKZSBV-UHFFFAOYSA-N

SMILES

CCN(CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCCl

Canonical SMILES

CCN(CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCCl

Other CAS No.

13015-79-7

Origin of Product

United States

Contextualization Within Acridine Chemistry

The chemical identity of acridine (B1665455) mustard free base is fundamentally defined by its core structure, the acridine ring system. Acridines are a class of organic compounds featuring a tricyclic aromatic structure, specifically a linear dibenzopyridine. ceon.rs This planar, heterocyclic system is a privileged pharmacophore in medicinal chemistry, meaning it is a molecular framework that is often found in biologically active compounds. nih.govrsc.orgresearchgate.net

The planarity of the acridine ring is a crucial feature, as it allows these molecules to insert themselves between the base pairs of DNA, a process known as intercalation. researchgate.netnih.govsolubilityofthings.com This interaction with DNA is a hallmark of many acridine derivatives and is central to their biological effects. researchgate.net Acridine compounds are known for a wide spectrum of biological activities, including antibacterial, antimalarial, and antiviral properties. ceon.rsresearchgate.netnih.gov Acridine mustard free base is a specific example of how the acridine scaffold can be chemically modified to create a hybrid molecule that combines the DNA-intercalating properties of the acridine ring with the alkylating function of a nitrogen mustard side chain.

Significance in Medicinal Chemistry Research

The primary significance of acridine (B1665455) mustard free base in medicinal chemistry lies in its function as a dual-action DNA-modifying agent. It is investigated for its potential as a cytotoxic compound, meaning it can kill cells, which is a key characteristic of many anticancer agents. wikipedia.orgtaylorandfrancis.com Its mechanism of action involves two distinct but complementary processes: DNA intercalation and DNA alkylation.

The acridine portion of the molecule facilitates its intercalation into the DNA helix, disrupting the normal structure and function of the genetic material. solubilityofthings.comontosight.ai Attached to this acridine core is a nitrogen mustard functional group, specifically a bis(2-chloroethyl)amino group. wikipedia.org This group is a powerful alkylating agent. ontosight.ainih.gov It works by forming a highly reactive aziridinium (B1262131) ion intermediate which then covalently bonds to DNA bases, particularly guanine (B1146940). nih.gov By possessing two such chloroethyl arms, the mustard can form cross-links either within a single DNA strand or between the two strands (interstrand cross-links). ontosight.ainih.gov This cross-linking prevents DNA replication and transcription, ultimately leading to cell death. ontosight.ainih.gov This combined intercalating and cross-linking mechanism makes acridine mustard free base a potent tool in preclinical cancer research. solubilityofthings.comontosight.ai

Historical Development in Preclinical Studies

Fundamental Synthetic Approaches to the Acridine Scaffold

The synthesis of the planar, tricyclic acridine system is a foundational step in the generation of acridine mustard analogues. Several classical and adapted chemical reactions are utilized by organic chemists to build this heterocyclic nucleus.

Bernthsen Synthesis Adaptations

The Bernthsen acridine synthesis is a notable method that involves the condensation of a diarylamine with a carboxylic acid or its corresponding acid anhydride. wikipedia.org This reaction is typically catalyzed by zinc chloride and requires high temperatures, often ranging from 200-270°C for extended periods. wikipedia.org The primary product of this synthesis is a 9-substituted acridine, where the substituent at the 9-position is derived from the R-group of the carboxylic acid used in the reaction. nih.gov

Adaptations to the classical Bernthsen synthesis have been developed to improve reaction conditions and yields. One significant modification involves the use of polyphosphoric acid (PPA) as a catalyst, which can facilitate the reaction at lower temperatures, although sometimes with reduced yields. wikipedia.orgumn.edu Microwave-assisted Bernthsen reactions have also been reported, demonstrating a method to significantly shorten reaction times from hours to minutes. umn.edu

Table 1: Examples of Bernthsen Synthesis Reactions

Diaryl Amine Reactant Carboxylic Acid Reactant Catalyst Resulting Product Reference(s)
Diphenylamine Acetic Acid Zinc Chloride 9-Methylacridine (B196024) nih.gov
Diphenylamine 2-oxo-2H-chromen-4-yl acetic acid Zinc Chloride 4-(Acridin-9-ylmethyl)-2H-chromen-2-one nih.gov
Diphenylamine Benzoic Acid Zinc Chloride 9-Phenylacridine ptfarm.pl

Ullmann Reaction in Acridine Synthesis

The Ullmann reaction, or Ullmann condensation, provides a versatile and common pathway to the acridine scaffold, primarily through the synthesis of N-phenylanthranilic acid derivatives, which are key intermediates. umn.edu The classical Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an aryl amine. umn.edu In the context of acridine synthesis, this typically involves condensing an aniline (B41778) derivative with o-chlorobenzoic acid to form a diphenylamine-2-carboxylic acid. pharmaguideline.com

This intermediate then undergoes cyclization, often with a dehydrating agent like phosphorus oxychloride (POCl3), to yield a 9-chloroacridine (B74977). pharmaguideline.com The 9-chloroacridine is a versatile intermediate that can be further modified or reduced to the parent acridine scaffold. pharmaguideline.com This multi-step process, starting with an Ullmann condensation, is one of the most prevalent methods for preparing acridine derivatives. nih.govumn.edu

Friedländer Synthesis and Related Condensations

The Friedländer synthesis is another important condensation reaction used to construct the acridine ring system. In its application for acridine synthesis, the salt of an anthranilic acid is treated with cyclohex-2-enone at elevated temperatures (around 120°C) to produce 9-methylacridine. nih.govpharmaguideline.com More broadly, the synthesis involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group (—CH2—).

Microwave-assisted Friedländer reactions have been developed as an efficient method for preparing acridine derivatives, for instance, by reacting a 2-aminobenzophenone (B122507) with cyclohexanone (B45756) in the presence of trifluoroacetic acid (TFA) as a catalyst. rsc.org This approach highlights the adaptability of the Friedländer condensation for generating varied acridine structures.

Strategies for Mustard Moiety Introduction and Modification

Once the acridine scaffold is synthesized, the next critical phase is the introduction of the nitrogen mustard moiety. This is typically achieved by linking a pre-synthesized mustard group to the acridine ring, often via a linker chain.

Alkylation Reactions for Nitrogen Mustard Formation

The nitrogen mustard itself is a highly reactive alkylating agent. Its synthesis often involves the conversion of a precursor, such as a diethanolamine (B148213) derivative, into the corresponding bis(2-chloroethyl)amine (B1207034) group. This transformation can be achieved by treatment with a chlorinating agent like thionyl chloride (SOCl2). tandfonline.comresearchgate.net

The attachment of this mustard group to the acridine scaffold can be accomplished through various reactions. A common strategy involves linking a DNA-affinic 9-anilinoacridine (B1211779) with a phenyl N-mustard. For example, 4-bis(2-chloroethyl)aminophenyl isocyanate can be reacted with various 9-aminoacridines or 9-anilinoacridines to form a stable urea (B33335) linkage between the two key moieties. nih.gov The fundamental mechanism of the nitrogen mustard's action involves an intramolecular cyclization to form a highly reactive aziridinium (B1262131) cation, which then alkylates nucleophilic sites, most notably on DNA bases like guanine (B1146940) and adenine (B156593). tandfonline.combiointerfaceresearch.com

Table 2: Introduction of Nitrogen Mustard Moiety

Acridine/Aniline Precursor Mustard-Containing Reagent Linkage Formed Reference(s)
9-Anilinoacridines 4-bis(2-chloroethyl)aminophenyl isocyanate Urea nih.gov
9-Aminoacridine (B1665356) Aniline mustard with alkyl chain Varies (e.g., ether, thioether, sulfone) nih.govnih.gov
Acridine Bromomethylmethylether (to form halomethyl groups) N/A (forms a bifunctional alkylator) clockss.org

Influence of Linker Length on Molecular Architecture

The molecular architecture of acridine mustard analogues is significantly influenced by the length of the linker chain that connects the acridine intercalating unit and the alkylating mustard moiety. Research has shown that varying the length of this alkyl chain, for example from two to five carbon atoms, has a profound impact on the molecule's interaction with its biological target. nih.gov

Interestingly, increasing the chain length does not appear to alter the intrinsic chemical reactivity of the nitrogen mustard group itself. nih.gov Instead, it changes the spatial positioning of the mustard relative to the intercalated acridine ring. This repositioning affects how the alkylating group is presented to the DNA, thereby influencing DNA cross-linking ability. Studies have demonstrated that this cross-linking ability can be maximal with a specific chain length, such as a four-carbon (C4) linker. nih.gov The length and nature of the linker are therefore critical design elements in determining the geometry and potential efficacy of these bifunctional molecules. rsc.org This structure-activity relationship underscores the importance of the linker in optimizing the molecular architecture for specific interactions. nih.gov

Design and Synthesis of Advanced Acridine Mustard Analogues

The versatility of the acridine scaffold allows for extensive chemical modification. rsc.orgresearchgate.net The most reactive sites for these modifications are the C-9 and N-10 positions, a characteristic attributed to the electron-withdrawing effect of the pyridinic nitrogen within the heterocyclic system. rsc.orgresearchgate.net This inherent reactivity has been widely exploited in the synthesis of a diverse range of acridine derivatives.

Development of 9-Substituted Acridine Derivatives

The C-9 position of the acridine ring is highly electrophilic, making it susceptible to nucleophilic substitution reactions. rsc.orgresearchgate.net This has been a cornerstone in the synthesis of numerous 9-substituted acridine analogues. A common strategy involves the nucleophilic substitution of a leaving group, such as a chlorine atom, at the 9-position. For instance, 9-chloroacridine derivatives can be reacted with various amines to yield a library of 9-aminoacridine compounds. ptfarm.plscialert.net

One approach involves the condensation of 9-chloro-2,4-(un)substituted acridines with different amines. ptfarm.pl Another method describes the reaction of 2-methyl-9-chloroacridine with aromatic amines to produce 2-methyl-9-substituted acridines. mdpi.com The synthesis of 9-anilinoacridines bearing an alkylating N-mustard residue at the C4 position of the acridine chromophore has also been reported. ptfarm.pl These synthetic routes provide access to a wide array of derivatives with varying substituents at the 9-position, which has been shown to be a critical determinant of their biological activity. ptfarm.plrsc.org

Table 1: Examples of 9-Substituted Acridine Derivatives and their Synthetic Routes

Derivative TypeSynthetic PrecursorReagentKey Reaction TypeReference
9-Aminoacridines9-ChloroacridineVarious aminesNucleophilic Aromatic Substitution ptfarm.pl
2-Methyl-9-substituted acridines2-Methyl-9-chloroacridineAromatic aminesNucleophilic Substitution mdpi.com
9-Anilinoacridines with N-mustard9-Chloroacridine derivativeAnilines with N-mustard moietyNucleophilic Substitution ptfarm.pl
Benzotriazole substituted acridines9-Chloroacridine derivativeso-Phenylenediamine followed by cyclizationNucleophilic Substitution and Cyclization scialert.net

This table is for illustrative purposes and does not encompass all possible synthetic variations.

N-Alkylation at Position 10 of the Acridine Core

The nitrogen atom at position 10 (N-10) of the acridine ring is the primary nucleophilic site, readily undergoing N-alkylation reactions. rsc.orgresearchgate.net This process typically leads to the formation of acridinium (B8443388) salts, especially under acidic conditions. rsc.org The N-alkylation of acridines can be achieved using various alkylating agents, such as alkyl iodides, resulting in N-alkyl acridinium iodides. wikipedia.org

A method for the N-alkylation of acridine compounds involves an initial reduction of the acridine to its corresponding acridan. wipo.int This reduction step enhances the nucleophilicity of the acridine nitrogen, facilitating subsequent N-alkylation in ionic liquid solvents to produce acridinium compounds in high yields. wipo.int Another approach utilizes methyl iodide and sodium hydride in DMF for the N-alkylation of pyrido[4,3,2-kl]acridines. ub.edu The choice of alkylating agent and reaction conditions can be tailored to introduce a variety of substituents at the N-10 position, further diversifying the chemical space of acridine analogues. thieme-connect.com

Formation of Acridine-Based Hybrid Molecules

The development of hybrid molecules, which combine the acridine scaffold with other pharmacologically active moieties, represents a sophisticated strategy in drug design. This approach aims to create multifunctional agents with potentially synergistic or novel mechanisms of action.

Acridine-thiosemicarbazone conjugates have been synthesized and investigated for their biological potential. royalsocietypublishing.orgresearchgate.netresearchgate.net The synthesis of these hybrids often involves the condensation of an acridine derivative with a thiosemicarbazide (B42300). For example, one synthetic route involves reacting 9-methylacridine to form an aldehyde, which is then condensed with various substituted thiosemicarbazide moieties to yield (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives. researchgate.net Another approach describes the synthesis of thiosemicarbazide-linked acridines where the acridine core is first constructed and then linked to a thiosemicarbazide. royalsocietypublishing.org The modular nature of thiosemicarbazone synthesis allows for extensive variation of substituents, providing a versatile platform for creating a diverse library of acridine-thiosemicarbazone hybrids. preprints.orgpreprints.org

Hybrid molecules combining an acridine moiety with an inhibitor of Heat Shock Protein 90 (HSP90) have been developed as potential therapeutic agents. rsc.orgnih.govlongdom.orgrsc.org A common synthetic strategy for these conjugates is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orglongdom.orgrsc.org In a representative synthesis, a G-quadruplex (G4) binding acridine fragment containing an azide (B81097) linker is coupled with an alkyne-modified geldanamycin (B1684428) (an HSP90 inhibitor) derivative. rsc.orgrsc.org This approach allows for the efficient connection of the two distinct pharmacophores via a stable triazole linker, with the flexibility to vary the linker length. rsc.orglongdom.orgrsc.org

Table 2: Synthetic Strategy for Acridine-HSP90 Inhibitor Hybrids

Acridine ComponentHSP90 Inhibitor ComponentLinker TypeKey ReactionReference
G4-binding acridine with azideAlkyne-modified GeldanamycinTriazoleClick Chemistry (CuAAC) rsc.orgrsc.org

This table outlines a general synthetic approach for creating Acridine-HSP90 inhibitor hybrids.

The conjugation of acridine derivatives to platinum complexes has yielded a class of hybrid agents with interesting biological properties. nih.govrsc.orgnih.gov These complexes are designed to combine the DNA-intercalating ability of the acridine moiety with the DNA-binding properties of platinum. nih.gov The synthesis of these hybrids typically involves the reaction of a monoactivated platinum precursor with an acridine-containing ligand. nih.gov For instance, a platinum(II) complex can be reacted with an acridine derivative, such as ACRAMTU (1-[2-(acridin-9-ylamino)ethyl]-1,3-dimethylthiourea), to form the desired platinum-acridine conjugate. nih.gov Modifications to the non-leaving groups on the platinum center, such as using various bipyridine derivatives, allow for the fine-tuning of the complex's properties. nih.gov Another synthetic route involves the reaction of a cationic platinum complex with acridines like proflavine (B1679165) or acridine orange, leading to a platinum species linked to the acridine via an ethylene (B1197577) chain. rsc.org The synthesis of 9-aminoacridine carboxamide platinum complexes has also been reported. mdpi.com

Mechanochemical Synthesis Applications

Mechanochemical synthesis, a branch of solid-state chemistry, utilizes mechanical energy—typically through grinding, milling, or shearing in a ball mill—to induce chemical reactions. This solvent-free or low-solvent (liquid-assisted grinding, LAG) approach is recognized as a significant advancement in green chemistry, often leading to shorter reaction times, higher yields, and reduced waste compared to traditional solution-phase synthesis. mdpi.comscribd.com The application of mechanochemistry to the synthesis of heterocyclic compounds, including acridine derivatives, has demonstrated its efficacy and potential for creating complex molecular architectures. researchgate.netresearchgate.net

Research into the synthesis of acridine derivatives has shown that mechanochemical methods are viable for constructing the core heterocyclic system. For instance, the Hantzsch-type condensation reaction to produce acridine-1,8-diones has been successfully performed under ball milling conditions. researchgate.net Similarly, various acridinium and acridine derivatives have been prepared via mechanosynthesis, with studies focusing on their crystal structure and photophysical properties. researchgate.netresearchgate.net These processes highlight the ability of mechanical force to promote reactions that would otherwise require high temperatures and organic solvents.

While specific literature detailing the mechanochemical synthesis of this compound itself is not prevalent, the principles and successes in related syntheses strongly support its feasibility. The key chemical transformations in forming acridine mustard analogues often involve N-alkylation steps. researchgate.net Mechanochemical N-alkylation has been effectively demonstrated for a wide range of nitrogen-containing compounds, including the synthesis of active pharmaceutical ingredients for CNS diseases under phase-transfer catalyst (PTC) conditions in a ball mill. mdpi.com The synthesis of ferrocene-quinoline/quinolone hybrids using a liquid-assisted grinding (LAG) method also proved superior to conventional synthesis, achieving higher yields in shorter times. researchgate.net

The established success of mechanochemistry in both forming the acridine nucleus and in performing N-alkylation reactions suggests a promising pathway for the environmentally benign synthesis of this compound analogues. This approach could potentially involve the solid-state reaction of a suitable 9-chloroacridine precursor with a nitrogen mustard moiety in a planetary ball mill, possibly with a catalytic amount of a phase-transfer catalyst to facilitate the reaction.

The table below summarizes findings from the mechanochemical synthesis of related heterocyclic compounds, illustrating the typical conditions and advantages of the method.

Table 1: Research Findings on Mechanochemical Synthesis of Acridine Derivatives and Related Compounds

Product Type Reactants Synthesis Method Conditions Yield Key Findings Reference(s)
Acridine-1,8-diones Aromatic aldehydes, dimedone, NH4OAc Ball Milling Solvent and catalyst-free 81-97% Method is simple, clean, and economical; reactions complete in 3-8 minutes. researchgate.net
Ferrocene-quinoline/quinolone hybrids Ferrocene azides, alkylated quinoline/quinolone alkynes Liquid-Assisted Grinding (LAG) Copper-catalyzed azide-alkyne cycloaddition (CuAAC) High Proved superior to conventional methods with higher yields and shorter reaction times. researchgate.net
Aripiprazole (CNS Drug) 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, 1-(2,3-dichlorophenyl)piperazine (B491241) HCl Ball Milling 30 min grinding with K2CO3 and TBAB 86% Demonstrates efficient N-alkylation under mechanochemical PTC conditions. mdpi.com

DNA Interaction Mechanisms

The interaction of this compound with DNA is a multifaceted process that leverages both the structural and reactive components of the molecule. The planar tricyclic acridine core facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation. tandfonline.comoup.comnih.govrsc.org This initial non-covalent binding is often a prerequisite for the subsequent covalent modification of DNA by the reactive mustard group. biointerfaceresearch.com

Intercalative Binding Modes with Nucleic Acids

The non-covalent interaction of acridine mustard with DNA is primarily driven by the intercalative binding of its acridine chromophore. This process is fundamental to its ability to target DNA and is a shared characteristic among many acridine derivatives. tandfonline.comnih.govrsc.org

The planar, polycyclic aromatic structure of the acridine ring is dimensionally similar to that of a DNA base pair, which allows it to insert and stack between adjacent base pairs in the DNA double helix. tandfonline.comoup.comnih.gov This intercalation process is driven by favorable van der Waals and π-π stacking interactions between the aromatic system of the acridine molecule and the DNA bases. mdpi.com This insertion causes a conformational change in the DNA, typically resulting in an unwinding and lengthening of the helix to accommodate the intercalated molecule. nih.govscbt.com The stability of this intercalated complex is a critical factor that influences the subsequent alkylation reaction. biointerfaceresearch.com

DNA Alkylation and Adduct Formation

Following the initial intercalative binding, the nitrogen mustard moiety of this compound can covalently bind to nucleophilic sites on the DNA bases, a process known as alkylation. This results in the formation of stable DNA adducts, which are the primary lesions responsible for its cytotoxic effects. biointerfaceresearch.comontosight.ai

The nitrogen mustard group is an alkylating agent that, under physiological conditions, can form a highly reactive aziridinium cation intermediate. biointerfaceresearch.com This electrophilic species then readily reacts with electron-rich centers within the DNA molecule, leading to the formation of a covalent bond. biointerfaceresearch.com As a bifunctional alkylating agent, acridine mustard possesses two such reactive chloroethyl groups, enabling it to form not only monoadducts but also interstrand or intrastrand cross-links within the DNA. researchgate.netontosight.ai These cross-links are particularly detrimental as they prevent the separation of the DNA strands, which is essential for replication and transcription. ontosight.ai

In vitro studies have demonstrated that the alkylation of DNA by acridine mustards is not random and exhibits a notable sequence selectivity. The primary target for alkylation by many nitrogen mustards, including those linked to acridines, is the N7 position of guanine residues within the major groove of DNA. nih.govoup.comscispace.com The preference for guanine is attributed to the high nucleophilicity of its N7 atom.

However, the nature of the linker connecting the acridine and mustard moieties can significantly influence this selectivity. For example, acridine-linked aniline mustards with shorter linker chains predominantly alkylate guanine at the N7 position. nih.gov In contrast, analogues with longer chains have shown a remarkable shift in selectivity, preferentially alkylating adenine at the N1 position in the major groove. nih.govnih.gov This suggests that the intercalating acridine ring helps to position the reactive mustard group in specific orientations along the DNA, thereby directing the alkylation to particular sites. nih.gov

Below is a table summarizing the DNA interaction properties of acridine mustard and related compounds based on in vitro studies.

FeatureDescriptionKey Findings
Intercalation Insertion of the planar acridine ring between DNA base pairs.Driven by the planarity of the acridine structure and π-π stacking interactions. tandfonline.comnih.govmdpi.com
Alkylation Covalent bonding of the nitrogen mustard group to DNA bases.Forms a reactive aziridinium ion that attacks nucleophilic sites on DNA. biointerfaceresearch.com
Primary Alkylation Site The specific atom on a DNA base that is alkylated.Predominantly the N7 position of guanine. nih.govoup.comscispace.com
Sequence Selectivity Preferential alkylation of certain DNA sequences.Shows preference for runs of contiguous guanines. scispace.com Linker length can shift selectivity to adenine N1. nih.govnih.gov
Type of Adducts The nature of the covalent DNA modifications.Can form both monoadducts and interstrand/intrastrand cross-links. researchgate.netontosight.ai
DNA Cross-Linking Mechanisms

This compound functions as a bifunctional alkylating agent, a characteristic that stems from its hybrid structure. This structure consists of a planar, polycyclic acridine moiety, which facilitates DNA intercalation, and a reactive nitrogen mustard group, which covalently modifies DNA bases. biointerfaceresearch.com This dual-functionality allows the compound to first anchor to DNA via intercalation and then execute alkylation, leading to the formation of covalent cross-links. biointerfaceresearch.comoup.com These cross-links can be either within the same strand of DNA (intrastrand) or between the two complementary strands (interstrand). nih.govresearchgate.net

The process begins with the non-covalent insertion of the flat acridine ring system between adjacent base pairs of the DNA double helix. biointerfaceresearch.com Following this intercalation, the nitrogen mustard sidechain, now positioned in close proximity to DNA nucleophiles, forms a highly reactive aziridinium ion intermediate. biointerfaceresearch.commdpi.com This electrophilic intermediate then attacks electron-rich sites on the DNA bases. baseclick.eu While the primary target for alkylation by many nitrogen mustards is the N7 position of guanine residues, particularly within G-rich sequences, acridine mustards exhibit more complex and varied sequence specificity. biointerfaceresearch.comnih.govingentaconnect.com

Research has shown that the structure of the linker chain connecting the acridine chromophore to the aniline mustard group significantly influences the site of alkylation. nih.govnih.gov For instance, acridine-linked aniline half-mustards with short linker chains predominantly alkylate guanine at the N7 position. nih.gov In contrast, analogues with longer linker chains demonstrate a striking shift in preference, primarily alkylating adenine at the N1 position (>90%) and to a lesser extent, the N3 position. nih.gov This altered specificity is attributed to the longer chain's ability to position the mustard moiety in the major groove of the DNA, which, coupled with a distortion of the helix caused by intercalation, makes the adenine N1 site more accessible for alkylation. nih.gov The efficiency of DNA cross-linking is also dependent on the linker length, with studies on several series of acridine-linked aniline mustards showing that a four-carbon (C4) chain often results in maximal cross-linking ability. nih.gov

Table 1: DNA Alkylation Sites of Acridine Mustard Derivatives

Alkylation SiteInfluencing FactorDescriptionReferences
Guanine N7Short linker chain between acridine and mustard moieties.This is the conventional and most common alkylation site for aromatic and aliphatic nitrogen mustards. biointerfaceresearch.comingentaconnect.comnih.gov
Adenine N1Long linker chain between acridine and mustard moieties.The longer chain positions the mustard in the major groove, making the N1 position of adenine accessible. This is the predominant adduct (>90%) for certain long-chain analogues. nih.gov
Adenine N3Long linker chain; presence of MgCl₂.A minor adduct in some cases, but can become the major product in the presence of MgCl₂, which affects DNA conformation. nih.gov

Impact on DNA Metabolic Processes

The formation of covalent adducts and cross-links by this compound profoundly disrupts essential DNA metabolic processes, namely replication and transcription.

The covalent lesions introduced by acridine mustard act as physical impediments to the cellular machinery responsible for DNA synthesis. mdpi.comyoutube.com During replication, the DNA double helix must be unwound to allow DNA polymerases to read the template strands. Interstrand cross-links physically prevent this strand separation, causing a complete halt in the progression of the replication fork. baseclick.eumdpi.com

Even monoadducts and intrastrand cross-links create significant distortions in the DNA helix that stall the advancement of DNA polymerase. iiarjournals.orgplos.org While some specialized translesion synthesis (TLS) polymerases, such as human DNA polymerase η, can bypass certain nitrogen mustard-induced lesions, this process is significantly slower and more error-prone than normal replication. nih.gov The stalling of the replication machinery can trigger cell cycle arrest and, if the damage is too extensive to be repaired, lead to apoptosis. youtube.com The inhibition of DNA replication is a central component of the cytotoxic action of this class of compounds. mdpi.complos.org

Transcription, the process of synthesizing RNA from a DNA template, is similarly inhibited by the DNA damage induced by acridine mustard. The DNA lesions serve as blockades for DNA-dependent RNA polymerase, the key enzyme in transcription. nih.govnih.gov The primary mechanism of inhibition is the prevention of the enzyme's binding to the DNA template and the obstruction of its movement along the DNA strand. nih.govresearchgate.net

In vitro transcription assays have demonstrated that RNA polymerase is blocked at specific sites corresponding to alkylated bases on the template strand. nih.gov These blockages were detected almost exclusively at guanine residues where inter- or intrastrand cross-linking was possible. nih.gov The intercalation of the acridine moiety itself can also contribute to the inhibition of RNA synthesis. nih.govresearchgate.net This disruption prevents the synthesis of messenger RNA (mRNA) and other RNA molecules necessary for protein production and cellular function, ultimately contributing to the compound's cytotoxicity. youtube.com

Table 2: Effects of Acridine Mustard on DNA Metabolic Processes

ProcessKey Molecular EventMechanism of DisruptionReferences
DNA ReplicationReplication Fork ArrestInterstrand cross-links prevent DNA strand separation. Monoadducts and intrastrand cross-links create steric hindrance that stalls DNA polymerase. baseclick.eumdpi.complos.org
DNA TranscriptionTranscriptional BlockageDNA adducts and cross-links physically block the progression of RNA polymerase along the DNA template, inhibiting the synthesis of RNA. nih.govyoutube.comnih.gov

Modulation of DNA Topology

Furthermore, the covalent attachment of the mustard group and the subsequent formation of cross-links introduce more severe and permanent topological changes. Nitrogen mustard interstrand cross-links have been shown to induce a significant bend in the DNA duplex, estimated to be around 20 degrees. researchgate.net This bending and distortion are consequences of the cross-link's length being shorter than the natural distance between the two N7 atoms of the guanine bases it connects in the major groove. researchgate.net These combined effects of intercalation-driven unwinding and alkylation-induced bending fundamentally alter the shape and conformation of the DNA.

Enzymatic Inhibition and Modulation

Topoisomerase Enzyme Inhibition

Beyond direct DNA damage, acridine derivatives are potent inhibitors of topoisomerases, a class of enzymes essential for managing DNA topology during cellular processes like replication and transcription. mdpi.comrsc.orgif-pan.krakow.pl Acridine mustard and related compounds act as "topoisomerase poisons" rather than simple enzymatic inhibitors. mdpi.comnih.gov

Topoisomerases function by creating transient breaks in the DNA backbone, allowing strands to pass through each other to relieve supercoiling, and then resealing the breaks. mdpi.com Acridine derivatives interfere with the re-ligation step of this enzymatic cycle. nih.gov The acridine moiety intercalates into the DNA at the site of the enzyme-DNA interaction, stabilizing the "cleavage complex"—a transient intermediate where the topoisomerase is covalently bound to the broken DNA strand(s). mdpi.commdpi.com

Table 3: Mechanism of Topoisomerase Inhibition by Acridine Derivatives

Enzyme TargetMechanism of ActionResulting DNA DamageReferences
Topoisomerase I & IIPoisoning (Stabilization of the Cleavage Complex)The acridine moiety intercalates into DNA, preventing the enzyme from re-ligating the DNA backbone after the initial cleavage step. mdpi.commdpi.comnih.gov
Topoisomerase IInhibition of Re-ligationPermanent Single-Strand Breaks mdpi.com
Topoisomerase IIInhibition of Re-ligationPermanent Double-Strand Breaks mdpi.comnih.gov
Topoisomerase I Inhibition

Certain acridine derivatives have demonstrated the ability to inhibit topoisomerase I. For instance, a series of novel 3,9-disubstituted acridines were found to inhibit both topoisomerase I and topoisomerase IIα. mdpi.com The inhibitory mechanism for Topoisomerase I is believed to be through the binding of the acridine derivative to the DNA molecule, rather than direct inhibition of the enzyme itself. mdpi.com This interaction with DNA prevents the enzyme from carrying out its function. Some acridine compounds, such as DACA and its derivatives, are unusual in that they can inhibit both topoisomerase I and II. mostwiedzy.pl

Topoisomerase IIα Inhibition

The inhibition of topoisomerase IIα is a significant mechanism of action for many acridine compounds. nih.govresearchgate.net Topoisomerase IIα is particularly expressed in rapidly proliferating cells, making it a key target in cancer therapy. nih.gov Acridine derivatives can act as "topoisomerase poisons," which stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks. acs.orgnih.gov

Studies on various acridine derivatives have demonstrated their potent inhibitory activity against topoisomerase IIα. For example, acridine-thiosemicarbazone derivatives have shown significant inhibition of human topoisomerase IIα. nih.gov Similarly, certain 9-anilinoacridines and other derivatives have been shown to induce topoisomerase II-mediated DNA cleavage. ethernet.edu.et The substitution pattern on the acridine ring can significantly impact the biological potency of these compounds. ethernet.edu.et

Table 1: Inhibition of Topoisomerase IIα by Acridine Derivatives

DerivativeConcentration (µM)Inhibition (%)Reference
DL-0110077 nih.gov
DL-0710074 nih.gov
DL-0810079 nih.gov
mAMSA (control)100- nih.gov
Stabilization of DNA-Topoisomerase Cleavable Complexes

A primary mechanism by which acridine derivatives exert their effects is through the stabilization of the DNA-topoisomerase cleavable complex. nih.govpsu.edu These drugs interfere with the religation step of the topoisomerase reaction, leading to an accumulation of enzyme-linked DNA breaks. nih.gov For example, amsacrine (B1665488) (m-AMSA), an acridinylamino-methanesulfon-m-anisidide, enhances topoisomerase II-mediated DNA breakage by inhibiting the enzyme's ability to rejoin the cleaved DNA. nih.gov This stabilization of the cleavable complex is a reversible process. nih.govpsu.edu The presence of these stabilized complexes can disrupt DNA replication and transcription, ultimately leading to cell death. psu.edu

Telomerase Inhibition and Telomere Interaction

Telomerase, an enzyme responsible for maintaining the length of telomeres, is another key target for acridine-based compounds. researchgate.netmostwiedzy.plif-pan.krakow.pl Many cancer cells exhibit enhanced telomerase activity, which contributes to their uncontrolled growth. researchgate.net Acridine derivatives can inhibit telomerase activity through the stabilization of G-quadruplex structures in the telomeric DNA. researchgate.netnih.gov

The trisubstituted acridine compound BRACO-19, for example, has been shown to reduce telomerase activity and lead to long-term telomere length attrition. nih.gov It binds to the telomeric single-stranded overhang DNA, promoting the formation of a G-quadruplex structure. This action displaces proteins like hPOT1 that are necessary for telomere maintenance. nih.gov The stabilization of these G-quadruplexes can lead to the uncapping of the 3' telomere ends and subsequent telomere shortening, preferentially affecting cells with already short telomeres. nih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair, and its inhibition can increase the efficacy of DNA-damaging agents. jocpr.com Some acridine derivatives have been identified as potential PARP-1 inhibitors. mdpi.com For instance, 9-phenyl acridine (ACPH) has been shown through in silico studies to bind to the NAD+ binding pocket of human PARP-1, a site critical for its catalytic activity. jocpr.com

In vitro studies have confirmed this inhibitory activity. In cultured A375 cells, ACPH was able to prevent the depletion of NAD+, the substrate for PARP-1, in DNA-damaged cells. jocpr.com This indicates that the compound effectively inhibits PARP-1 activity. jocpr.com The inhibition of PARP-1 by acridine derivatives, especially in combination with their topoisomerase-inhibiting properties, presents a dual-action mechanism that can be particularly effective in cancer therapy. mdpi.com

Proteasome Complex Modulation

The proteasome is a large protein complex responsible for the degradation of intracellular proteins, playing a vital role in cellular processes like cell cycle regulation and signal transduction. nih.gov While direct modulation of the proteasome complex by "this compound" is not extensively documented in the provided context, the broader class of acridine derivatives has been noted for its potential to interact with and inhibit the proteasome complex. nih.gov The ubiquitin-proteasome system (UPS) is a key pathway for non-lysosomal protein degradation. nih.gov A specific nervous system plasma membrane proteasome complex has been identified that can modulate neuronal function. nih.gov

Acetylcholinesterase Inhibition

Acridine derivatives have a well-established history as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.govnih.govresearchgate.net This inhibitory activity is particularly relevant in the context of Alzheimer's disease, where there is a deficit in cholinergic neurotransmission. nih.gov

Numerous studies have synthesized and evaluated various 9-aminoacridine derivatives for their AChE and butyrylcholinesterase (BChE) inhibitory potential. nih.govresearchgate.net For example, a series of pyrazolo-acridine derivatives were synthesized and showed effective inhibition of AChE in vitro. researchgate.net Molecular docking studies have further elucidated the interactions between these acridine compounds and the active site of the AChE enzyme. nih.govresearchgate.net The inhibitory potency can be influenced by the nature of the substituents on the acridine core. nih.gov

Table 2: Acetylcholinesterase Inhibitory Activity of Pyrazolo-Acridine Derivatives

CompoundKi (µM)Reference
7d0.82 ± 0.33 researchgate.net
7e1.70 ± 1.66 researchgate.net
7f0.76 ± 0.19 researchgate.net

Interactions with Other Biomolecules

Protein Binding and Modulation (e.g., Amyloid Aggregation)

Acridine mustard and its derivatives demonstrate significant interactions with various proteins, leading to the modulation of their structure and function. The planar, aromatic, and polycyclic nature of the acridine core is a key determinant in these interactions, facilitating binding to proteins through mechanisms such as intercalation and electrostatic interactions. biointerfaceresearch.comoup.com These binding events can alter the protein's native conformation and activity.

One of the most studied aspects of this interaction is the ability of acridine derivatives to modulate the process of amyloid aggregation, which is implicated in several neurodegenerative diseases. nih.govresearchgate.net Research has shown that the planar acridine structure plays a crucial role in inhibiting the formation of amyloid fibrils and can also destabilize pre-formed fibrils. nih.govresearchgate.net This anti-amyloid activity is influenced by the specific substitutions on the acridine core. nih.govresearchgate.net For instance, studies on the aggregation of lysozyme, a model protein for amyloidogenesis, revealed that the planarity of the acridine heterocyclic skeleton is critical for its anti-amyloid properties. researchgate.net

The mechanism of inhibition often involves the acridine molecule binding to the amyloidogenic regions of the aggregating protein. researchgate.net This interaction can interfere with the self-assembly process that leads to the formation of β-sheet structures characteristic of amyloid fibrils. nih.govfrontiersin.org Acridine derivatives have been shown to effectively inhibit the aggregation of proteins such as lysozyme, insulin, and the amyloid-beta (Aβ) peptide associated with Alzheimer's disease. researchgate.netresearchgate.netfrontiersin.org The inhibitory potential is often quantified by IC50 (half-maximal inhibition concentration) and DC50 (half-maximum depolymerization concentration) values, which for some derivatives are in the micromolar range. nih.govresearchgate.net

Beyond amyloid proteins, acridine mustards have been used as probes to study protein-DNA interactions and have been shown to bind to various other proteins. For example, quinacrine (B1676205) mustard, an alkylating derivative of acridine, irreversibly inactivates the enzyme Trypanosoma cruzi trypanothione (B104310) reductase. nih.gov Structural studies of this interaction revealed that two molecules of the inhibitor bind within the enzyme's active site, with the acridine moieties interacting with each other through π-stacking effects and with a tryptophan residue in the protein. nih.gov This binding is synergistic, where the stacking of the planar acridines within the active site cleft enhances the binding interactions. nih.gov Furthermore, the in vitro activity of acridine derivatives can be influenced by their binding to plasma proteins like human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG). drugbank.com

Table 1: Effect of Acridine Derivatives on Amyloid Aggregation of Lysozyme

Acridine Derivative FeatureEffect on Amyloid AggregationKey FindingsCitations
Planar Acridine Core Inhibition and DepolymerizationThe planar structure is essential for anti-amyloid activity, allowing intercalation into amyloidogenic regions. nih.govresearchgate.net
Thiosemicarbazide Substitution Enhanced Anti-Amyloid ActivityA reactive nucleophilic thiosemicarbazide substitution on the 9-aminoacridine core plays an important role in the observed anti-amyloid effects. nih.gov
Loss of Planarity Decreased Anti-Amyloid PropertiesReplacement of side groups with a spiro-group, which reduces the planarity of the acridine skeleton, leads to a significant decrease in anti-amyloid activity. researchgate.net

Chelating Properties with Metal Ions

The acridine structure possesses inherent metal-chelating properties. This capability stems from the lone pair of electrons on the nitrogen atom within the central pyridine (B92270) ring of the acridine heterocycle. rsc.org This electron lone pair can establish coordination bonds with various metal ions, forming stable metal complexes.

Research has demonstrated that the acridine moiety can form complexes with coinage metal ions such as copper(I) and silver(I). rsc.org In these interactions, the acridine acts as a ligand, leading to the formation of two-coordinate metal complexes. rsc.org This complexation can significantly alter the photophysical properties of the acridine molecule; for instance, the intrinsic fluorescence of acridine, which is typically weak, can be substantially enhanced upon forming a complex with Cu(I) or Ag(I). rsc.org

The ability of acridine derivatives to form complexes with metal ions may also influence their biological activity. While direct studies on this compound are limited, the principle of metal chelation by the acridine core is well-established. rsc.orgresearchgate.net The formation of such metal complexes could potentially improve the therapeutic or diagnostic utility of the compound. sigmaaldrich.com For example, chlorophyllin, a chlorophyll (B73375) derivative chelated with copper, has been shown to form complexes with quinacrine mustard, which can be detected through changes in absorption and fluorescence spectra. nih.gov This interaction suggests that the acridine structure can serve as a binding site for metal-containing molecules. The electrostatic interactions between metal ions and biomolecules like DNA can be influenced by the presence of acridine derivatives. researchgate.net

Table 2: Metal Ion Interactions with the Acridine Core

Metal IonType of ComplexEffect of ChelationCitations
Copper(I) (Cu(I)) Two-coordinate complexSignificantly enhanced intrinsic fluorescence of the acridine moiety. rsc.org
Silver(I) (Ag(I)) Two-coordinate complexSubstantially enhanced intrinsic fluorescence of the acridine moiety. rsc.org
Copper (in Chlorophyllin) Complex FormationForms complexes with quinacrine mustard, altering spectroscopic properties. nih.gov

Structure Activity Relationship Sar Studies for Biological Activity in Vitro Focus

Influence of Acridine (B1665455) Core Planarity on Intercalation and Biological Effects

The acridine ring system is a planar, tricyclic aromatic structure. rsc.orgnih.gov This planarity is a critical feature for the primary mechanism by which the acridine moiety targets DNA: intercalation. rsc.orgnih.gov Intercalation involves the insertion of the flat acridine ring between the base pairs of the DNA double helix. rsc.org This interaction is stabilized by non-covalent forces, including van der Waals and hydrogen bonding interactions. nih.gov

The ability of the acridine core to intercalate effectively is a prerequisite for the subsequent action of the attached nitrogen mustard. By anchoring the molecule to DNA, the acridine group increases the localized concentration of the alkylating agent near its target, enhancing the efficiency of DNA alkylation and cross-linking. nih.gov The semi-planar heterocyclic structure of acridine allows it to interact favorably with various biomolecular targets, but its interaction with DNA is central to the activity of acridine mustards. rsc.org Computational studies have shown that acridine's interaction with DNA is effective, and the resulting complexes are stable. nih.gov The unique planar structure is a key reason that acridine derivatives have been widely investigated as DNA-intercalating agents. rsc.org

Role of the Nitrogen Mustard Moiety in Alkylating Activity

The nitrogen mustard group, typically a bis(2-chloroethyl)amino function, is the cytotoxic component of the molecule, responsible for its DNA alkylating properties. wikipedia.org The mechanism of action involves an intramolecular cyclization where the nitrogen atom displaces a chloride ion, forming a highly reactive aziridinium (B1262131) ion intermediate. wikipedia.orgnih.gov This strained, three-membered ring is a potent electrophile that readily reacts with nucleophilic sites on DNA. researchgate.netresearchgate.net

Impact of Linker Chemistry and Length between Acridine and Mustard Group

The linker connecting the DNA-intercalating acridine core to the alkylating nitrogen mustard moiety plays a crucial role in determining the biological activity of the compound. Both the chemical nature and the length of this linker have been shown to significantly influence cytotoxicity and DNA cross-linking ability. nih.gov

Studies on acridine-linked aniline (B41778) mustards, where the two parts are joined by an alkyl chain, have demonstrated a clear relationship between chain length and biological properties. While altering the chain length from two to five carbons does not change the intrinsic reactivity of the mustard group, it does appear to alter its positioning relative to the DNA helix once the acridine has intercalated. nih.gov This repositioning directly affects the efficiency of DNA cross-linking. Research has shown that, within a series of homologous compounds, the maximal cross-linking ability and the highest in vivo antitumor activity were often observed with a four-carbon (C4) linker. nih.gov

Table 1: Influence of Linker Chain Length on the Biological Activity of Acridine-Linked Aniline Mustards

Linker Chain Length DNA Cross-linking Ability In Vivo Antitumor Activity
C2 Sub-optimal Lower
C3 Intermediate Intermediate
C4 Maximal Highest in active series
C5 Sub-optimal Lower

Data derived from qualitative descriptions in research findings. nih.gov

Effects of Substituents on the Acridine Ring and Side Chains

Substituents on both the acridine ring and its associated side chains can profoundly modify the biological activity of acridine mustards. The position, number, and electronic nature of these substituents influence factors such as DNA binding affinity, cellular uptake, and interaction with other biological molecules.

The addition of substituents to the acridine core or to an anilino ring often found at the 9-position can fine-tune the compound's cytotoxic potency. For instance, in a series of 9-anilinoacridines bearing a nitrogen mustard at the C4 position of the acridine, substituents on the anilino ring had a noticeable effect. researchgate.net An electron-withdrawing nitro group on the anilino ring was found to be detrimental to activity, while electron-withdrawing fluorine atoms were beneficial, with a 2,6-difluoro substituted compound being more active than its 2,6-dichloro analogue. researchgate.net

In other classes of acridine derivatives, structure-activity analyses have shown that a 2-methoxy substituent on the acridine moiety resulted in a compound that was approximately three times more potent than analogues with a 2-methyl or 2-chloro group. rsc.org Furthermore, for antimalarial activity, studies have indicated that 6-chloro and 2-methoxy substituents on the acridine ring are important for good activity. ptfarm.pl These findings highlight that both the electronic properties and the position of aromatic substituents are key determinants of biological effect.

Table 2: Effect of Aromatic Substituents on In Vitro Cytotoxicity

Compound Class Substituent & Position Relative Potency
9-Anilinoacridine (B1211779) Mustards 2,6-difluoro (anilino ring) More active
9-Anilinoacridine Mustards 2,6-dichloro (anilino ring) Less active than difluoro
9-Anilinoacridine Mustards Nitro group (anilino ring) Negative effect on activity
Acridine-Benzimidazoles 2-methoxy (acridine ring) More potent
Acridine-Benzimidazoles 2-methyl (acridine ring) ~3-fold less potent than 2-methoxy
Acridine-Benzimidazoles 2-chloro (acridine ring) ~3-fold less potent than 2-methoxy

Data derived from qualitative descriptions in research findings. rsc.orgresearchgate.net

Modifications to aliphatic side chains, often part of the linker or attached to other positions, also impact biological activity. In one study, a nitrogen mustard was linked to the C4 position of the acridine ring via an O-alkyl spacer. nih.gov Comparing spacers of O-ethyl (O-C2), O-propyl (O-C3), and O-butyl (O-C4) revealed that all the resulting compounds were highly potent cytotoxic agents against various human tumor cell lines in vitro. researchgate.netnih.gov

In a different context, studies of acridine-imidazolidinone derivatives showed that as the mass of alkyl substituents on the imidazolidinone ring increased, the DNA binding constants decreased, with the order of binding strength being ethyl > propyl > butyl > pentyl > hexyl. researchgate.net While not acridine mustards, these findings illustrate the principle that the size and nature of aliphatic side chains can influence the crucial initial step of DNA binding.

The introduction of halogen atoms into the structure of biologically active molecules is a common strategy to modulate their properties. Halogenation can alter lipophilicity, electronic distribution, and metabolic stability. In the context of acridine mustards, halogen substituents on an attached anilino ring were shown to influence cytotoxicity. researchgate.net Specifically, compounds with 2,6-difluoro substitution were more active than those with 2,6-dichloro substitution, indicating that the specific nature of the halogen is important. researchgate.net

While not directly studying acridine mustards, broader research on other classes of compounds, such as peptoids, has shown a clear correlation between halogenation and increased antimicrobial activity. nih.gov The activity was observed to rise in the order of fluorine to iodine, suggesting a link to the size and hydrophobicity of the halogen. nih.gov This general principle—that halogenation can enhance biological activity by modifying physicochemical properties—is applicable to the design of acridine mustard analogues.

Stereochemical and Tautomeric Considerations in SAR

The biological activity of acridine derivatives, including acridine mustards, can be significantly influenced by the three-dimensional arrangement of their atoms (stereochemistry) and the existence of different structural isomers that can interconvert (tautomerism). These factors play a crucial role in the molecule's interaction with its biological targets, primarily DNA, and related enzymes.

Stereochemical Aspects

While specific stereoisomers of acridine mustard free base are not extensively detailed in the provided research, the general principles of stereochemistry in drug action are well-established and highly relevant. Molecules with the same chemical formula but different spatial arrangements of atoms are known as stereoisomers. biomedgrid.comresearchgate.net These can include enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). researchgate.net

The differential biological activity between stereoisomers arises from their interactions with chiral biological macromolecules such as proteins and nucleic acids. biomedgrid.com One enantiomer of a chiral drug may exhibit significantly higher pharmacological activity than the other, a phenomenon known as stereoselectivity. biomedgrid.com This is because the binding site of a biological target is itself chiral, and thus one stereoisomer may fit more precisely into this site, much like a key fits into a lock.

In the context of acridine mustards, which function as DNA alkylating agents, the precise orientation of the mustard group relative to the intercalated acridine ring is critical for its ability to form covalent bonds with DNA bases. nih.gov Different stereoisomers could potentially position the reactive mustard moiety in a more or less favorable orientation for alkylation, thereby affecting the compound's cytotoxicity.

Tautomeric Forms

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a key consideration in the structure-activity relationship of acridine derivatives. mdpi.comresearchgate.net For acridine amines, including potentially this compound, the most common form of tautomerism is the amino-imino equilibrium. researchgate.netub.edu The acridine ring can exist in an "amino" form, where the exocyclic nitrogen is a true amine, or an "imino" form, where a double bond exists between the exocyclic nitrogen and the acridine ring, with the proton residing on the ring nitrogen.

The effectiveness of acridin-9-amines has been linked to their ability to exist in these two tautomeric forms. mdpi.comresearchgate.net The different forms can affect the molecule's binding properties, as the heterocyclic nitrogen can act as either a hydrogen bond acceptor or donor. mdpi.comresearchgate.net This has a radical effect on the molecule's ability to interact with its biological target. mdpi.comresearchgate.net

For instance, in the case of 9-aminoacridine (B1665356) derivatives, the imino tautomer can result in a strong intramolecular nucleophile at the N9 position, which can influence its interactions. researchgate.net The equilibrium between these tautomeric forms can be influenced by the solvent's polarity and its ability to form specific interactions. researchgate.net Some studies have shown that certain acridine derivatives can coexist as both amino and imino tautomers in various solvents. researchgate.net The stabilization of one tautomeric form over another, for example through an intramolecular hydrogen bond, can lock the scaffold in a specific conformation and thereby modulate its biological activity. mdpi.com

It is plausible that the tautomeric state of this compound would similarly influence its DNA intercalating and alkylating properties. The electronic distribution and planarity of the acridine ring, both of which are affected by tautomerism, are critical for effective DNA intercalation.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These methodologies are instrumental in understanding the physicochemical properties that govern the efficacy of drugs and in designing new, more potent analogues. For acridine derivatives, QSAR studies have provided valuable insights into their mechanism of action, particularly as anticancer agents.

QSAR models for acridine derivatives have been developed to correlate various molecular descriptors with their in vitro biological activities, such as cytotoxicity against cancer cell lines. nih.gov These studies often reveal the importance of properties like lipophilicity, electronic parameters, and steric factors. nih.gov

One common finding in QSAR studies of acridine derivatives is the significant influence of lipophilicity on their biological activity. nih.gov Lipophilicity, often expressed as the logarithm of the partition coefficient (log P) or by chromatographic parameters, determines the ability of a compound to cross cell membranes and reach its intracellular target. nih.gov For some series of imidazoacridinones, a class of acridine derivatives with antitumor properties, lipophilic properties were found to significantly influence cytotoxicity. nih.gov However, this dependence can be specific to certain structural subclasses, such as the 8-hydroxy analogues. nih.gov

Electronic properties also play a crucial role in the biological activity of acridine derivatives. nih.gov These properties, which can be described by parameters derived from UV and NMR spectra or calculated using quantum chemical methods, influence the ability of the acridine ring to intercalate into DNA. nih.govmdpi.com The π-π stacking interactions between the planar acridine ring and the DNA base pairs are fundamental to the mechanism of action for many acridines. mdpi.com QSAR studies have shown that electronic resonance properties can impact the influence of lipophilicity on biological activity. nih.gov

Steric descriptors, which quantify the size and shape of a molecule, are also important in QSAR models for acridine derivatives. nih.gov The substitution pattern on the acridine ring can affect its ability to fit into the DNA double helix and interact with enzymes like topoisomerases. acs.org For example, larger substituents at certain positions can lead to a decrease in potency, likely by reducing the DNA binding affinity. acs.org

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related acridine derivatives with measured in vitro biological activity is chosen.

Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

For acridine mustards, a QSAR study could help to elucidate the optimal balance between the DNA intercalating properties of the acridine moiety and the DNA alkylating activity of the mustard group. Descriptors related to the reactivity of the mustard, the length and flexibility of the linker chain, and the electronic properties of the acridine ring would likely be important variables in such a model. nih.gov

Preclinical Research Applications and in Vitro Efficacy Assessments

Evaluation in Mutagenesis Research Models

Acridine (B1665455) mustards are well-documented for their ability to induce mutations, a property that is extensively studied in various research models to understand the mechanisms of mutagenesis and carcinogenesis.

Acridine mustards are potent inducers of frameshift mutations, which involve the insertion or deletion of nucleotides in a DNA sequence. This activity is largely attributed to their structure, which combines a DNA-intercalating acridine ring with an alkylating mustard group.

One of the most studied acridine mustards, ICR-191, has been shown to be a more potent mutagen than non-covalent intercalating agents like 9-aminoacridine (B1665356). nih.gov Its enhanced mutagenicity is largely due to its potent induction of +G frameshifts. nih.gov Studies in Escherichia coli have demonstrated that while simple intercalators like quinacrine (B1676205) primarily induce -1 frameshifts in runs of guanine (B1146940) residues, acridine mustards like ICR-191 and quinacrine mustard strongly induce +G frameshifts. nih.gov Another acridine derivative, Entozon, is a potent inducer of -2 frameshifts. nih.gov

Research using rpsL transgenic zebrafish treated with ICR-191 has further elucidated the specificity of these frameshift mutations. In this model, a significant increase in mutant frequencies was observed in both gill and hepatopancreas tissues of adult fish. acs.org Sequence analysis of the mutations revealed that a high percentage were single G:C pair insertions, a characteristic feature of ICR-191 mutagenesis. acs.org Specifically, 58% of mutations in the gill and 94% in the hepatopancreas were single G:C pair insertions, predominantly occurring at a specific CC sequence. acs.org

The mechanism of frameshift mutagenesis by acridines is often explained by the slipped mispairing model. nih.gov The intercalating acridine moiety is thought to stabilize looped-out single-stranded DNA intermediates during replication, leading to the insertion or deletion of base pairs.

**Table 1: Frameshift Mutation Induction by Acridine Derivatives in *E. coli***

Compound Predominant Frameshift Mutation Potency
9-Aminoacridine -1 frameshift in G runs, +G frameshift Moderate
Quinacrine -1 frameshift in G runs, +G frameshift Moderate
ICR-191 +G frameshift High
Quinacrine Mustard +G frameshift High
Entozon -2 frameshift High

In addition to frameshift mutations, the alkylating mustard group of acridine mustards can induce base-pair substitutions through the formation of covalent adducts with DNA bases. The nature of the linker chain connecting the acridine and mustard moieties influences the site of alkylation.

Acridine-linked aniline (B41778) half-mustards with a short linker chain have been found to alkylate DNA primarily at the N7 position of guanine, which is a common target for many aromatic and aliphatic nitrogen mustards. researchgate.net However, a longer-chain analogue with a more reactive half-mustard exhibits a different specificity, primarily alkylating the N1 position of adenine (B156593) (>90%), with minor alkylation at the N3 position of adenine and only trace amounts at the guanine N7 position. researchgate.net This shift in selectivity is thought to result from the acridine moiety intercalating into the DNA, forcing the mustard side chain into the major groove, which makes the N1 position of adjacent adenines more accessible. researchgate.net

Application in Cellular Biology Research

The unique properties of acridine mustards make them valuable tools in cellular biology research, particularly for studying DNA-protein interactions and for screening potential therapeutic agents.

While specific studies detailing the use of "acridine mustard free base" for detecting transcription factor-DNA binding in intact cells are not prevalent, the known interactions of mustards with DNA provide a basis for such applications. Nitrogen mustards have been shown to inhibit the binding of upstream transcription factors like Sp1 and AP2 to their consensus sequences. nih.gov For instance, at concentrations where 50% of the consensus sequence DNA contained at least one lesion, nitrogen mustard inhibited the formation of the Sp1 complex by 37% and the AP2 complex by 40%. nih.gov

The differential sensitivity of various transcription factors to mustard-induced DNA damage suggests that these compounds could be used as probes to study the binding and activity of specific transcription factors. nih.gov The covalent binding of acridine mustards to DNA can alter the local DNA structure, thereby affecting the binding affinity of transcription factors. This property could be harnessed in experimental setups to investigate the role of specific DNA-protein interactions in gene regulation.

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for a specific biological activity. genome.govox.ac.uk While there is no extensive literature specifically detailing the use of this compound in HTS campaigns, the potent cytotoxicity of acridine mustard derivatives makes them relevant in this context.

HTS assays are often used to identify compounds that are cytotoxic to cancer cell lines. Given that a series of 9-anilinoacridine (B1211779) and acridine derivatives bearing an alkylating N-mustard residue have demonstrated potent cytotoxic activity against human leukemia and various solid tumors in vitro, these compounds would be prime candidates for identification in such screens. nih.govacs.orgtmu.edu.tw

The process of HTS involves several steps, including a dry run to determine the assay's robustness (often measured by the Z' factor), a pilot screen of a smaller compound library, and then the full-scale screen. ucsf.edu Compounds identified as "hits" in the primary screen undergo further validation to confirm their activity and elucidate their mechanism of action.

In Vitro Biological Activity Profiling

Acridine mustard derivatives have been extensively profiled for their in vitro biological activities, with a primary focus on their anticancer properties.

A series of 9-anilinoacridine and acridine derivatives with an N-mustard residue attached to the C4 position of the acridine ring have shown very potent cytotoxic effects against a range of human leukemia and solid tumor cell lines in vitro. nih.govacs.orgtmu.edu.tw Importantly, these compounds did not show cross-resistance in cell lines resistant to vinblastine or taxol, suggesting a different mechanism of action. nih.govacs.orgtmu.edu.tw Further investigation revealed that these agents act as DNA cross-linking agents rather than topoisomerase II inhibitors. nih.govacs.orgtmu.edu.tw

The unique planar structure of the acridine ring allows these compounds to act as DNA intercalators, which is a key aspect of their biological activity. rsc.org This intercalation, combined with the alkylating activity of the mustard group, leads to the formation of covalent DNA adducts and cross-links, ultimately triggering cell death.

Table 2: In Vitro Biological Activity of Acridine Mustard Derivatives

Compound Class Biological Activity Mechanism of Action
9-Anilinoacridines with N-mustard at C4 Potent cytotoxicity against human leukemia and solid tumors DNA cross-linking
Acridines with N-mustard at C4 Potent cytotoxicity against human leukemia and solid tumors DNA cross-linking

Cytotoxicity Assessments in Cancer Cell Lines (Excluding Human Trial Data)

The cytotoxic potential of acridine derivatives, particularly those with alkylating moieties like a nitrogen mustard group, has been evaluated in a variety of cancer cell lines. While specific data for "this compound" is limited in publicly available literature, studies on the closely related compound quinacrine, which shares the acridine core, provide insights into the potential cytotoxic profile. Quinacrine has demonstrated broad anticancer activity across numerous cell lines.

The cytotoxic effects of quinacrine have been more extensively documented in solid tumor cell lines. These studies reveal a broad spectrum of activity, with IC50 values varying depending on the cell line and the specific genetic mutations they harbor.

Colon Cancer: In human colon carcinoma cell lines RKO and HT29, quinacrine demonstrated cytotoxicity with IC50 concentrations of 5 µM and 1 µM, respectively nih.gov. The compound was found to inhibit constitutive NF-κB activation, induce apoptosis, and potentiate the cytotoxic activity of other anticancer agents nih.gov.

Hepatocellular Carcinoma: Quinacrine has been shown to sensitize hepatocellular carcinoma cells, such as HepG2, Hep3B, and Huh7, to other therapeutic agents nih.gov. While treatment with quinacrine alone at concentrations of 10-20 µM for 1-2 days did not induce cell death, its combination with other agents resulted in significant cytotoxicity nih.gov. One study reported that quinacrine can decrease cell viability in HepG2 and MHCC-97H cells nih.gov.

Breast Cancer: In breast cancer cell lines MCF-7 and MDA-MB-231, quinacrine caused a dose-dependent decrease in both anchorage-dependent and independent growth, with IC50 values of approximately 8.5 µM in both cell lines researchgate.net. Notably, it did not affect normal breast epithelial cells (MCF-10A) at similar concentrations researchgate.net. The mechanism of action was linked to the inhibition of topoisomerase activity researchgate.net.

Lung Cancer: In non-small cell lung cancer (NSCLC) cells A549 (wtEGFR), H1975 (EGFR-L858R/T790M), and H1993 (MET amplification), quinacrine was investigated in combination with erlotinib, showing a synergistic effect in inhibiting cell growth nih.gov.

Cervical Cancer: Studies in HeLa cervical cancer cells have shown that quinacrine can enhance the cytotoxic effects of cisplatin in a dose-dependent manner nih.gov.

The following table summarizes the reported IC50 values for quinacrine in various solid tumor cell lines.

Cancer TypeCell LineIC50 (µM)Reference
Colon CancerRKO5 nih.gov
Colon CancerHT291 nih.gov
Breast CancerMCF-7~8.5 researchgate.net
Breast CancerMDA-MB-231~8.5 researchgate.net

Antiparasitic Activity in In Vitro Models (e.g., Leishmania, Plasmodium falciparum)

The acridine scaffold is a well-known pharmacophore in antiparasitic drug discovery. Quinacrine, the methylated and chlorinated analogue of acridine mustard, was historically used as an antimalarial agent. The mechanism of action of acridine mustards against parasites is believed to involve the alkylation of parasitic DNA and enzymes.

One study detailed the irreversible inactivation of Trypanosoma cruzi trypanothione (B104310) reductase by quinacrine mustard. This enzyme is crucial for the parasite's defense against oxidative stress and is absent in humans, making it an attractive drug target. The study revealed that two molecules of quinacrine mustard bind per monomer of the enzyme, with the NADPH-reduced form of the enzyme being inactivated more rapidly.

Antibacterial and Antimicrobial Activity Evaluations in Microorganisms

Acridine-based compounds have a long history of use as antibacterial agents, with their mechanism of action primarily attributed to DNA intercalation. The addition of a mustard group introduces an alkylating function, which could potentially enhance the antimicrobial activity. However, specific studies detailing the antibacterial spectrum and minimum inhibitory concentrations (MICs) for this compound against a range of microorganisms are limited in the current literature. General studies on acridine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, mustard (Sinapis alba) seed essential oil, which contains allyl isothiocyanate, has demonstrated broad-spectrum antimicrobial activity with MIC values ranging from 128-512μg/mL biorxiv.org.

Anti-Amyloid Activity in Protein Aggregation Models

Recent research has explored the potential of acridine derivatives in the context of neurodegenerative diseases characterized by protein aggregation, such as Alzheimer's disease. The planar structure of the acridine ring allows it to interact with amyloid-β (Aβ) peptides, interfering with their aggregation into neurotoxic plaques.

Studies have shown that quinacrine can inhibit the formation of Aβ fibrils and also disaggregate pre-formed fibrils in vitro researchgate.net. In one study, co-incubation of monomeric Aβ(1-42) with quinacrine led to a decrease in thioflavin T-positive β-sheets, indicating an inhibition of fibril formation researchgate.net. Furthermore, when quinacrine was added to pre-formed Aβ fibrils, it induced their dissociation into lower-molecular-weight species researchgate.net. This anti-amyloid activity suggests a potential therapeutic application for acridine-based compounds in diseases characterized by amyloid pathology.

Computational and In Silico Approaches

Computational studies have been employed to understand the molecular basis of the biological activities of acridine derivatives. These in silico approaches provide valuable insights into the interactions between acridine mustard and its biological targets, primarily DNA.

Molecular docking and quantum mechanics calculations have been used to investigate the intercalation of the acridine moiety into the DNA double helix. These studies have shown that acridine interacts with DNA primarily through hydrogen bonds and van der Waals forces. The planar acridine ring stacks between the base pairs of DNA, leading to a distortion of the DNA structure and interference with DNA processing enzymes.

Specifically for acridine mustard, computational models can predict the preferred sites of DNA alkylation. The intercalation of the acridine ring positions the mustard's reactive bis(2-chloroethyl)amino group in close proximity to the nucleophilic centers on the DNA bases, such as the N7 position of guanine. Molecular dynamics simulations can further elucidate the stability of the acridine-DNA complex and the conformational changes induced by both intercalation and alkylation. These computational approaches are instrumental in the rational design of new acridine-based compounds with improved efficacy and target selectivity.

Molecular Docking Simulations

Molecular docking simulations are a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of acridine derivatives, these simulations provide insights into their potential interactions with biological targets at a molecular level.

Research has utilized docking simulations to explore the interactions between novel 3,9-disubstituted acridines and their potential targets, topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). nih.gov For these studies, the crystal structure of the human Topo I ternary DNA cleavage complex (PDB ID: 1T8I) has been employed as the receptor. nih.gov Software such as AutoDockTools-1.5.6 and Autodock ver. 4.2 are commonly used to prepare the necessary files and perform the docking calculations. nih.gov

These simulations have suggested that the mode of interaction can differ between Topo I and Topo IIα for the same acridine derivative. nih.gov For instance, with Topo I, non-bonded hydrophobic interactions have been proposed between the aniline residue of certain acridine compounds and amino acid residues like Met428. nih.gov Furthermore, the amino acid residue ARG364, along with a phosphate group, is thought to help orient the acridine core within the intercalation cavity of the DNA-enzyme complex. nih.gov In other studies involving acridine derivatives, induced-fit docking (IFD) has been employed to allow for flexibility in both the ligand and the enzyme's binding site, with the Vander Waals scaling factors for both set to 0.5 to achieve the best-docked pose. zuj.edu.jo

The binding affinities of these interactions can be quantified and are often presented as binding constants. For a series of 3,9-disubstituted acridines, binding constants ranging from 2.81 to 9.03 × 10​4 M-1 have been calculated from absorption titration spectra, indicating a strong interaction with their target. nih.gov

Table 1: Molecular Docking Parameters for Acridine Derivatives

Parameter Value/Software Target Reference
PDB ID 1T8I Topoisomerase I nih.gov
Docking Software Autodock ver. 4.2 Topoisomerase I/IIα nih.gov
Preparation Software AutoDockTools-1.5.6 Topoisomerase I/IIα nih.gov
Key Interacting Residues (Topo I) Met428, ARG364 Topoisomerase I nih.gov
Binding Constants (Kb) 2.81–9.03 × 104 M-1 DNA nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on acridine and its derivatives have provided detailed insights into their structural and electronic properties. nih.govnih.gov These computational analyses are valuable for understanding the reactivity and behavior of these compounds at a fundamental level.

DFT calculations have been performed using various hybrid functionals, such as B3LYP, in conjunction with different basis sets like 6-31G(d,p), 6-311G(d,p), DGDZVP, and LANL2DZ, to estimate a range of global descriptors. nih.gov The structural parameters obtained from geometry optimization using methods like B3LYP/6-31G* have shown good agreement with available experimental data. nih.gov

Key electronic properties that have been calculated for acridine derivatives include the ionization potential, electron affinity, and the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap. nih.gov These studies have indicated that acridine derivatives tend to have higher values for ionization potential and electron affinity in their excited state compared to their ground state. nih.gov This suggests a greater propensity to accept electrons in the excited state. nih.gov The HOMO-LUMO energy gap is another critical parameter, with a larger gap implying a more stable and less reactive molecule. For instance, acridone has been shown to possess the maximum HOMO-LUMO energy gap in both its ground and excited states among a series of studied derivatives, suggesting that one-way electron transfer is most feasible with this compound. nih.gov

The calculated results for these descriptors have been found to be consistent across different basis sets, indicating that the trends observed are not significantly altered by refinements in the basis set. nih.gov

Table 2: DFT Functionals and Basis Sets Used in Acridine Derivative Studies

Functional/Method Basis Set Application Reference
B3LYP 6-31G(d,p) Estimation of global descriptors nih.gov
B3LYP 6-311G(d,p) Estimation of global descriptors nih.gov
B3LYP DGDZVP Estimation of global descriptors nih.gov
B3LYP LANL2DZ Estimation of global descriptors nih.gov
B3LYP 6-31G* Geometry optimization and vibrational spectra nih.gov
BLYP Not Specified Vibrational spectra nih.gov
Hartree-Fock (HF) Not Specified Vibrational spectra nih.gov

Advanced Analytical Methodologies for Research of Acridine Mustard Free Base

Spectroscopic Characterization of Biomolecular Interactions

Spectroscopic techniques are indispensable for investigating the non-covalent and covalent interactions between acridine (B1665455) mustard free base and biomolecules. These methods offer insights into binding modes, conformational changes, and the thermodynamics of these interactions.

UV-Vis Spectroscopy for Binding Studies

UV-Vis spectroscopy is a fundamental technique used to confirm the binding of acridine mustard to DNA and to quantify the strength of this interaction. The acridine ring system possesses a strong chromophore, and its spectral properties are sensitive to the local microenvironment. When acridine mustard intercalates between the base pairs of DNA, changes in the absorption spectrum are observed.

Typically, this interaction leads to a bathochromic shift (a shift to a longer wavelength) and a hypochromic effect (a decrease in molar absorptivity) in the absorption band of the acridine chromophore. These spectral changes are indicative of the close association between the acridine moiety and the DNA base pairs. The magnitude of the hypochromism can be used to calculate the intrinsic binding constant (Kb), which quantifies the affinity of the compound for DNA. For some acridine derivatives, binding constants have been determined to be in the range of 103 to 104 M-1, suggesting a significant interaction with the DNA helix. researchgate.net

Table 1: Illustrative UV-Vis Spectral Data for Acridine Derivatives Binding to DNA

Compound Wavelength (λmax) Hypochromism (%) Binding Constant (Kb) (M-1)
Acridine Derivative A 425 nm 15% 4.96 x 103
Acridine Derivative B 430 nm 22% 9.10 x 103

Note: This table contains representative data based on published findings for similar compounds and is for illustrative purposes only.

Fluorescence Spectroscopy and Spectrofluorimetry

Fluorescence spectroscopy offers a highly sensitive method for studying the binding of acridine mustard to DNA. The acridine ring is fluorescent, and its emission properties are altered upon interaction with DNA. A common observation is the quenching of fluorescence, where the intensity of the emitted light decreases significantly when the molecule is bound to DNA. nih.gov

This quenching can result from the transfer of energy between the excited acridine molecule and the DNA bases. By systematically titrating a solution of DNA with acridine mustard and monitoring the decrease in fluorescence intensity, one can determine the binding affinity and stoichiometry of the interaction. The data can be analyzed using models such as the Stern-Volmer equation to calculate quenching constants, which provide further insight into the binding mechanism. This technique has been instrumental in confirming the formation of complexes between acridine-based compounds and DNA. nih.gov

Circular Dichroism Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful tool for investigating conformational changes in chiral macromolecules like DNA upon ligand binding. mdpi.comnih.gov DNA has a characteristic CD spectrum that is sensitive to its helical structure. The B-form of DNA, for instance, shows a positive band around 275 nm and a negative band around 245 nm. researchgate.net

When a small molecule like acridine mustard binds to DNA, it can induce significant changes in the DNA's CD spectrum. researchgate.net Intercalation of the planar acridine ring between DNA base pairs often leads to an increase in the intensity of these characteristic bands and can also induce a CD signal in the absorption region of the acridine chromophore itself. nih.gov This induced CD signal provides strong evidence for the intimate association of the compound within the chiral environment of the DNA helix. The specific changes observed can help differentiate between intercalation and other binding modes, such as groove binding. rsc.orgnih.govresearchgate.net

Techniques for DNA Damage and Modification Analysis

Beyond initial binding, the mustard component of acridine mustard is a potent alkylating agent, capable of forming covalent adducts with DNA. Specialized techniques are required to identify the precise locations and chemical nature of this DNA damage.

Ligation-Mediated PCR for Adduct Site Determination

Ligation-Mediated Polymerase Chain Reaction (LM-PCR) is a highly sensitive method used to identify the specific nucleotide sites of DNA alkylation. This technique can map DNA adducts at the sequence level. The general process involves:

DNA Adduct Formation: Cellular DNA is treated with acridine mustard free base, leading to the formation of covalent adducts, primarily at the N7 position of guanine (B1146940) and the N3 position of adenine (B156593). nih.gov

Primer Extension: A gene-specific primer is annealed to the damaged DNA strand and extended by a DNA polymerase. The polymerase stalls at the site of the bulky acridine mustard adduct.

Ligation: A universal double-stranded linker is then ligated to the blunt end of the newly synthesized DNA fragment.

PCR Amplification: The ligated products are amplified using one primer specific to the gene of interest and another primer complementary to the universal linker.

Analysis: The amplified products are separated by gel electrophoresis, and the resulting bands indicate the precise locations where the polymerase was blocked by the adducts.

This method, and similar PCR-based approaches, allows researchers to determine the sequence selectivity of alkylation by acridine mustard, revealing "hotspots" for DNA damage within specific genes. nih.gov

Cell-Based Assays for Functional Evaluation (Excluding Human Trial Data)

To understand the biological consequences of the interaction between acridine mustard and DNA, cell-based assays are essential. These assays measure the functional impact of the compound on cellular processes, providing a bridge between molecular interactions and physiological effects.

Cytotoxicity and anti-proliferative assays are fundamental for evaluating the functional effects of acridine mustard. These assays typically involve exposing various cancer cell lines to a range of concentrations of the compound. The viability of the cells is then measured after a set incubation period using colorimetric or fluorometric methods. For example, studies on related platinum-acridine hybrid agents have demonstrated potent cytotoxic activity against a panel of human cancer cell lines. researchgate.net The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth or kill 50% of the cells. Comparing the IC50 values across different cell lines can reveal potential selectivity and potency.

Table 2: Representative Cytotoxicity Data for Acridine-Based Agents in Cancer Cell Lines

Cell Line Cancer Type IC50 (nM)
OVCAR-3 Ovarian 90
MCF-7 Breast 120
PANC-1 Pancreatic 45
NCI-H460 Non-small cell lung 30

Note: This table is illustrative, based on data for structurally related platinum-acridine hybrids, to demonstrate the type of data generated from cell-based functional assays. researchgate.net

Cell Growth Inhibition Assays (e.g., XTT, Sulforhodamine B)

Cell growth inhibition assays are fundamental in determining the cytotoxic potential of this compound against cancer cell lines. These assays measure the reduction in cell viability or proliferation upon exposure to the compound.

The XTT assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of cells. merckmillipore.com Metabolically active cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan (B1609692) dye. merckmillipore.comabcam.com The amount of formazan produced, which is quantified by measuring the absorbance of the solution, is directly proportional to the number of viable cells. merckmillipore.comabcam.com This assay is advantageous because the formazan product is soluble, eliminating a solubilization step and allowing for real-time measurements. abcam.com The sensitivity of the XTT assay can be enhanced by using an intermediate electron carrier, such as N-methyl dibenzopyrazine methyl sulfate (B86663) (PMS), which facilitates the reduction of XTT.

The Sulforhodamine B (SRB) assay is another widely used colorimetric assay for determining cytotoxicity. nih.govscispace.com This method is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. creative-bioarray.comsigmaaldrich.com After staining, the unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution. scispace.com The absorbance of the resulting solution is proportional to the total cellular protein content, which serves as a proxy for cell number. scispace.comcreative-bioarray.com The SRB assay is known for its high reproducibility, cost-effectiveness, and the stability of its endpoint. scispace.comzellx.de

AssayPrincipleEndpointAdvantages
XTTReduction of a tetrazolium salt by metabolically active cells. merckmillipore.comabcam.comFormation of a soluble orange formazan product. abcam.comSoluble product, allows for real-time measurement. abcam.com
Sulforhodamine B (SRB)Binding of dye to total cellular protein. scispace.comcreative-bioarray.comColorimetric measurement of solubilized dye. scispace.comHigh reproducibility, cost-effective, stable endpoint. scispace.comzellx.de

Topoisomerase Inhibition Assays (e.g., Plasmid Relaxation Assays)

Acridine derivatives are known to exert their anticancer effects by targeting topoisomerase enzymes, which are crucial for managing DNA topology during various cellular processes. nih.govmdpi.commdpi.com Topoisomerase inhibition assays are therefore vital for investigating the mechanism of action of this compound.

Plasmid relaxation assays are a common method to assess the inhibitory activity of compounds against topoisomerases. nih.govmdpi.com In this assay, supercoiled plasmid DNA is incubated with a topoisomerase enzyme in the presence and absence of the test compound. nih.govresearchgate.net The enzyme relaxes the supercoiled DNA, and this change in DNA topology can be visualized by agarose (B213101) gel electrophoresis. nih.govresearchgate.net Compounds that inhibit the topoisomerase will prevent or reduce the relaxation of the supercoiled DNA. nih.govresearchgate.net The results are observed as distinct bands on the gel, corresponding to supercoiled, relaxed, and sometimes nicked DNA forms. nih.govresearchgate.net For instance, in a study of new acridine–thiosemicarbazone derivatives, a plasmid relaxation assay using pUC19 plasmid DNA and human topoisomerase IIα was employed to evaluate their inhibitory effects. nih.govmdpi.com

Structural Elucidation Techniques

Determining the precise three-dimensional structure of this compound and its derivatives is essential for understanding their structure-activity relationships.

Nuclear Magnetic Resonance (NMR) Spectrometry (1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. sigmaaldrich.com It provides detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. For the parent acridine molecule, ¹H NMR spectra have been well-characterized, showing distinct signals for the aromatic protons. researchgate.netchemicalbook.com In derivatives like acridine mustard, the ¹H NMR spectrum would be more complex, with additional signals corresponding to the protons of the mustard side chain.

TechniqueInformation ObtainedApplication to this compound
X-ray DiffractionPrecise 3D molecular structure in the solid state.Determination of bond lengths, angles, and conformation.
¹H NMRInformation about the number and chemical environment of hydrogen atoms. sigmaaldrich.comCharacterization of the aromatic and aliphatic protons.
¹³C NMRInformation about the carbon framework of the molecule. sigmaaldrich.comConfirmation of the carbon skeleton and functional groups.

Biophysical Methods for Protein Interaction Studies

Understanding how this compound interacts with its biological targets, such as proteins, is crucial for elucidating its mechanism of action. Various biophysical methods can be employed for this purpose.

Atomic Force Microscopy (AFM) for Amyloid Aggregation)

While the primary targets of acridine mustard are often DNA and topoisomerases, the potential for interactions with other proteins, such as those involved in amyloid aggregation, can be explored using advanced techniques like Atomic Force Microscopy (AFM) . AFM is a high-resolution imaging technique that can visualize surfaces at the nanoscale. nih.gov It can be used to study the aggregation of proteins, such as amyloid-β, which is associated with neurodegenerative diseases. nih.govnih.gov

In the context of acridine mustard research, AFM could be used to investigate whether the compound influences the aggregation process of amyloid proteins. By imaging the morphology and size of amyloid aggregates in the presence and absence of the compound, researchers can determine if it promotes or inhibits fibril formation. nih.govnih.gov For example, studies have used AFM to observe the time-dependent aggregation of amyloid-β on lipid membranes, revealing how different lipid environments affect the aggregation process. nih.gov This methodology could be adapted to study the effects of this compound on amyloid aggregation, providing insights into potential neuroprotective or neurotoxic effects.

Thermal Analysis Methods

Thermal analysis methods are a suite of techniques used to measure the physical and chemical properties of a substance as a function of temperature. These methods are crucial in the characterization of pharmaceutical compounds like this compound, providing vital information about its stability, purity, and solid-state behavior. The primary techniques employed in this context are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a cornerstone of thermal analysis, measuring changes in the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and decomposition profile of a compound. For this compound, TGA can elucidate the temperatures at which significant mass loss occurs, indicating decomposition or the loss of volatile components.

A typical TGA experiment involves placing a small amount of the sample in a high-precision balance located within a furnace. The temperature is then ramped at a constant rate, and the mass is continuously recorded. The resulting data is plotted as a thermogram, which shows mass percentage as a function of temperature. The derivative of this curve (DTG) can also be plotted to identify the temperatures at which the rate of mass loss is at its maximum.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. DSC can detect and quantify a wide range of thermal events, including melting, crystallization, glass transitions, and solid-state phase transitions. This information is critical for understanding the physical properties and polymorphism of this compound.

In a DSC experiment, the sample and an inert reference are heated or cooled at the same rate. The difference in the amount of heat required to maintain the sample and reference at the same temperature is measured. This differential heat flow is then plotted against temperature, producing a DSC thermogram. Endothermic events, such as melting, result in a positive peak, while exothermic events, such as crystallization, produce a negative peak.

Due to the absence of publicly available, specific experimental data from peer-reviewed literature on the thermal analysis of "this compound," representative data tables and detailed research findings on its specific decomposition temperatures, mass loss percentages, and enthalpy changes cannot be provided at this time. Scientific research focusing on the thermal properties of this particular compound is required to generate such data.

Q & A

Q. How does the structural similarity of Acridine mustard to quinacrine derivatives influence its mechanism of action?

  • Methodological Answer : Perform molecular docking simulations (AutoDock Vina) to compare DNA intercalation patterns. Use circular dichroism to assess DNA helix distortion. Validate with cytotoxicity assays in repair-deficient cells (e.g., XPA–/– vs. wild-type) to isolate alkylation-dependent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.